N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide
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Overview
Description
“N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” is a compound that contains a phenylpiperazine moiety . Phenylpiperazines are a class of chemical compounds containing a phenyl group bound to a piperazine ring . They are known to exhibit a wide range of biological and pharmaceutical activities .
Synthesis Analysis
While the specific synthesis pathway for “N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” is not available, phenylpiperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of 2-chlorothiophene with piperazine in the presence of triethylamine.Molecular Structure Analysis
The molecular structure of “N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” would consist of a phenyl group (a benzene ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and a naphthamide group (a naphthalene ring attached to an amide group). The exact 3D structure is not available .Scientific Research Applications
Synthesis Methods and Chemical Properties
- A study elaborated on the synthesis methods of naphtylthioacetic acids and their derivatives, including N-phenylpiperazides of naphthylthioacetic acid, highlighting their significance in synthesizing naphthalene derivatives and their potential applications in chemical research M. Yekhlef, M. Petrov, & L. M. Pevzner, 2016.
Pharmacological Potential
- Another study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to investigate their anti-Parkinson's activity. This research indicates the compound's potential in medical applications, especially in developing treatments for Parkinson's disease S. Gomathy, A. Antony, K. Elango, G. Singh, & B. Gowramma, 2012.
Antimicrobial and Biofilm Inhibition
- Naphthamides, including those related to N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide, express significant activities against microorganisms and inhibit biofilm formation by bacteria. This research underscores the potential of such compounds in developing new antimicrobial agents and strategies for biofilm-related issues S. Ejaz, M. Zubair, N. Rasool, Faiz Ahmed, M. Bilal, Gulraiz Ahmad, A. A. Altaf, S. A. Shah, & Komal Rizwan, 2021.
Fluorescence Imaging
- The application in fluorescence imaging was demonstrated through the synthesis of polymers with naphthalimide pendant groups, showing potential for generating positive or negative fluorescent patterned images. This indicates its utility in materials science and imaging technologies H. Tian, Jiaan Gan, Kongchang Chen, Jun He, Q. Song, & X. Hou, 2002.
Future Directions
The future directions for research on “N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-naphthamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by phenylpiperazines, these compounds could have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
The primary target of CHEMBL3264375 is the human recombinant 5HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in a variety of physiological processes.
Mode of Action
CHEMBL3264375 interacts with its target, the 5HT1A receptor, by displacing the [3H]-8-OH-OPAT from the receptor . This displacement indicates that CHEMBL3264375 may act as an antagonist at the 5HT1A receptor, preventing the binding of other ligands and modulating the receptor’s activity.
Biochemical Analysis
Biochemical Properties
CHEMBL3264375 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and can vary depending on the specific context within the cell. For instance, some studies have suggested that CHEMBL3264375 may have anticonvulsant activity, indicating potential interactions with neuronal voltage-sensitive sodium channels
Cellular Effects
The effects of CHEMBL3264375 on cells and cellular processes are diverse. It has been suggested that CHEMBL3264375 may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurological disorders, CHEMBL3264375 may exert effects on neuronal cells by modulating the activity of voltage-sensitive sodium channels .
Molecular Mechanism
The molecular mechanism of action of CHEMBL3264375 involves its interactions with various biomolecules within the cell. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways . The exact molecular mechanisms through which CHEMBL3264375 exerts its effects remain to be fully elucidated.
Temporal Effects in Laboratory Settings
The effects of CHEMBL3264375 can change over time in laboratory settings. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of CHEMBL3264375 can vary with different dosages in animal models . Some studies have reported threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
CHEMBL3264375 is likely involved in various metabolic pathways within the cell These pathways may involve interactions with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels
Transport and Distribution
CHEMBL3264375 is transported and distributed within cells and tissues in a manner that likely involves interactions with various transporters or binding proteins These interactions can influence the compound’s localization or accumulation within the cell
Subcellular Localization
The subcellular localization of CHEMBL3264375 can influence its activity or function within the cell This localization may be directed by various targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-13-25-14-16-26(17-15-25)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPKBEPTXUAIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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